CCG 203769

Description

BenchChem offers high-quality CCG 203769 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CCG 203769 including the price, delivery time, and more detailed information at info@benchchem.com.

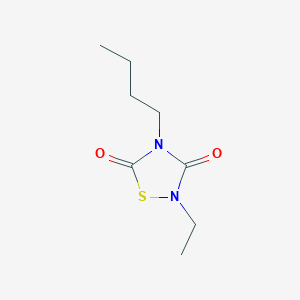

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFFYZGCISALRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)N(SC1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCG 203769: A Selective, Covalent Inhibitor of Regulator of G Protein Signaling 4 (RGS4)

Introduction

Regulator of G protein Signaling (RGS) proteins are a family of cellular regulators that function as GTPase-activating proteins (GAPs) for the alpha subunits of heterotrimeric G proteins.[1][2] By accelerating the intrinsic rate of GTP hydrolysis of Gα subunits, RGS proteins effectively terminate G protein-coupled receptor (GPCR) signaling.[2] RGS4, in particular, is highly expressed in the brain and heart and primarily attenuates signals mediated by Gαi and Gαq protein subfamilies.[3][4] Its role in modulating critical signaling pathways has made it a therapeutic target for various conditions, including Parkinson's disease and opioid tolerance.[1][5][6] CCG 203769 is a potent and selective, cell-permeable, thiol-reactive small molecule that irreversibly inhibits RGS4.[7] This document provides a comprehensive technical overview of CCG 203769, its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action

CCG 203769 functions by covalently binding to cysteine residues within the RGS4 protein.[5][7][8] This modification, particularly at an allosteric site, prevents the protein-protein interaction between RGS4 and activated Gα subunits (specifically Gαo).[5][8][9] By blocking this interaction, CCG 203769 prevents RGS4 from exerting its GAP activity. The result is a prolonged active, GTP-bound state of the Gα subunit, leading to an enhanced and sustained downstream signal. The inhibitor has been shown to block the GTPase accelerating protein (GAP) activity of RGS4 with an IC50 of less than 1 μM in single-turnover and steady-state GTPase experiments.[9]

RGS4-Mediated GPCR Signal Attenuation

The diagram below illustrates the canonical GPCR signaling cycle and the role of RGS4 in signal termination. Ligand binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, causing the dissociation of Gα-GTP from the Gβγ dimer. Both entities can then modulate downstream effectors. RGS4 accelerates the termination of this signal by binding to Gα-GTP and enhancing its intrinsic GTPase activity, which leads to the re-association of the inactive Gα-GDP/Gβγ heterotrimer.

Caption: Canonical GPCR signaling cycle and the role of RGS4.

Inhibition by CCG 203769

CCG 203769 covalently modifies RGS4, which allosterically inhibits its ability to bind to Gα-GTP. This action effectively removes the GAP-mediated "brake" on the signaling pathway, leading to a potentiated response from GPCR activation.

Caption: Mechanism of RGS4 inhibition by CCG 203769.

Pharmacological Data

CCG 203769 demonstrates high potency for RGS4 and significant selectivity over other RGS proteins and unrelated off-targets.

Table 1: Potency and Selectivity Profile of CCG 203769 against RGS Proteins

| Target | IC50 Value | Selectivity vs. RGS4 | Citation(s) |

| RGS4 | 17 nM | - | [2][5][7][8][9] |

| RGS19 | 140 nM | 8-fold | [7][9] |

| RGS16 | 6 µM | 353-fold | [7][9] |

| RGS8 | >60 µM | >3,500-fold | [9] |

| RGS7 | >100 µM | >5,800-fold | [7] |

Table 2: Off-Target Activity of CCG 203769

| Target | IC50 Value | Selectivity vs. RGS4 | Citation(s) |

| GSK-3β | 5 - 5.4 µM | ~300-fold | [7][9] |

| Papain | >100 µM | >5,800-fold | [7][9] |

Experimental Protocols

The characterization of CCG 203769 involves several key in vitro and in vivo assays.

RGS4-Gαo Protein-Protein Interaction (PPI) Assay

This assay quantifies the ability of a compound to disrupt the binding of RGS4 to its G protein partner, Gαo. A common format is a bead-based fluorescence polarization or FRET assay.

-

Objective: To determine the IC50 of CCG 203769 for the RGS4-Gαo interaction.

-

Materials:

-

Purified, recombinant RGS4 protein (e.g., His-tagged).

-

Purified, recombinant Gαo protein loaded with a non-hydrolyzable GTP analog (e.g., GTPγS) and tagged with a fluorescent probe.

-

Nickel-chelate acceptor beads.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, 0.01% Triton X-100, pH 7.5).

-

CCG 203769 serial dilutions.

-

-

Procedure:

-

Incubate His-tagged RGS4 with nickel-chelate acceptor beads to allow for binding.

-

Add serial dilutions of CCG 203769 or DMSO (vehicle control) to the RGS4-bead complex and incubate.

-

Add fluorescently-labeled, activated Gαo to the wells.

-

Incubate to allow for protein-protein interaction to reach equilibrium.

-

Measure the fluorescence signal (e.g., fluorescence polarization). A high signal indicates binding, while a low signal indicates inhibition.

-

Plot the signal versus inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for the RGS4-Gαo Protein-Protein Interaction Assay.

GTPase Activity Assay (Malachite Green Assay)

This biochemical assay measures the rate of GTP hydrolysis by Gαo, both in the absence and presence of RGS4 and the inhibitor. The release of inorganic phosphate (Pi) is detected colorimetrically.

-

Objective: To confirm that CCG 203769 inhibits the GAP function of RGS4.

-

Materials:

-

Purified RGS4 and Gαo proteins.

-

GTP solution.

-

CCG 203769 serial dilutions.

-

Reaction buffer.

-

Malachite Green/Ammonium Molybdate reagent for phosphate detection.

-

Sodium citrate solution (to stabilize color).

-

-

Procedure:

-

Pre-incubate RGS4 with serial dilutions of CCG 203769 or DMSO.

-

Initiate the reaction by adding Gαo and a saturating concentration of GTP.

-

Allow the reaction to proceed for a set time at room temperature.

-

Quench the reaction and detect the amount of free phosphate by adding the Malachite Green reagent.

-

Add sodium citrate to stabilize the colorimetric product.

-

Measure the absorbance at ~620 nm.

-

Compare the rate of phosphate release in the presence of the inhibitor to the stimulated rate (RGS4 + Gαo) and the basal rate (Gαo alone) to determine inhibition.

-

Caption: Workflow for the Malachite Green-based GTPase Assay.

Cellular RGS4 Translocation Assay

This cell-based assay visualizes the inhibition of the RGS4-Gα interaction in a cellular context. Activation of certain GPCRs causes Gα subunits to recruit RGS4 from the cytoplasm to the plasma membrane. An effective inhibitor will block this translocation.[7]

-

Objective: To demonstrate the cell permeability and target engagement of CCG 203769 in living cells.

-

Materials:

-

HEK293 cells (or similar).

-

Expression vectors for GFP-tagged RGS4 and a relevant GPCR (e.g., M3 muscarinic receptor) and its Gα subunit.

-

Cell culture reagents and transfection reagents.

-

CCG 203769.

-

GPCR agonist (e.g., carbachol).

-

Confocal microscope.

-

-

Procedure:

-

Co-transfect HEK293 cells with plasmids for GFP-RGS4, the GPCR, and Gα.

-

Culture cells to allow for protein expression.

-

Pre-treat the cells with CCG 203769 (~3 µM) or DMSO for a specified time.[7]

-

Stimulate the cells with a GPCR agonist to induce Gα activation.

-

Observe the subcellular localization of GFP-RGS4 using confocal microscopy.

-

In control (DMSO-treated) cells, GFP-RGS4 will translocate from the cytoplasm to the plasma membrane upon stimulation.

-

In successfully treated cells, CCG 203769 will prevent this translocation, and the GFP signal will remain diffuse in the cytoplasm.[5][7]

-

In Vivo Model of Parkinson's Disease

CCG 203769 has been tested in a rodent model of Parkinson's disease where motor deficits are induced by a dopamine D2 receptor antagonist.[7][9]

-

Objective: To assess the therapeutic potential of CCG 203769 in reversing Parkinsonian-like motor deficits.

-

Animal Model: Rats or mice.

-

Materials:

-

Dopamine D2 antagonist (e.g., raclopride).

-

CCG 203769 formulated for injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[9]

-

Apparatus for motor function testing (e.g., horizontal bar for catalepsy/bradykinesia test).

-

-

Procedure:

-

Administer the D2 antagonist raclopride to the animals to induce motor deficits, such as bradykinesia (slowness of movement).

-

Assess the baseline motor deficit using a relevant behavioral test (e.g., measuring the time the animal remains immobile on a raised bar).

-

Administer various doses of CCG 203769 (e.g., 0.1 to 10 mg/kg) or vehicle control to the animals.[9]

-

At set time points post-treatment, re-assess motor function.

-

A successful outcome is a dose-dependent and rapid reversal of the raclopride-induced motor deficits in the animals treated with CCG 203769.[5][9]

-

References

- 1. RGS4 - Wikipedia [en.wikipedia.org]

- 2. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Regulator of G Protein Signaling 4 (RGS4): Presynaptic and Postsynaptic Substrates for Neuroregulation in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. RGS Proteins as Critical Regulators of Motor Function and Their Implications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RGS4 Inhibitor, CCG- - Calbiochem | 538498 [merckmillipore.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

CCG 203769: A Technical Guide to its Role in G Protein Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule CCG 203769, focusing on its mechanism of action, its role as a selective inhibitor of Regulator of G protein Signaling 4 (RGS4), and its impact on various G protein signaling pathways. This guide incorporates quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for research and development.

Introduction to G Protein Signaling and RGS Proteins

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a ligand, a GPCR catalyzes the exchange of GDP for GTP on the α-subunit of a heterotrimeric G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate downstream effectors. The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, allowing the re-association of the heterotrimer.[1][2][3]

Regulator of G protein Signaling (RGS) proteins are critical negative regulators of this process. They function as GTPase-activating proteins (GAPs), binding directly to active Gα subunits and dramatically accelerating their rate of GTP hydrolysis.[1][2][3] This action shortens the lifespan of the active G protein subunits, effectively dampening the signal. RGS proteins, particularly the R4 subfamily which includes RGS4, are considered important therapeutic targets for fine-tuning GPCR signaling in various disease states.[1][4]

CCG 203769 is a potent and selective small-molecule inhibitor of RGS4.[1][5][6] It was developed through the optimization of earlier compounds to improve selectivity and reduce off-target activity.[1][7] Its ability to selectively block RGS4 function makes it an invaluable tool for studying RGS4 biology and a potential therapeutic agent.[1][4]

Mechanism of Action of CCG 203769

CCG 203769 functions by directly inhibiting the activity of RGS4. It is a thiadiazolidinone inhibitor that covalently binds to cysteine residues within the RGS4 protein.[1][7] This covalent modification prevents RGS4 from binding to its target, the active Gα subunit (specifically Gαi/o and Gαq families).[5][6][7] By blocking this protein-protein interaction, CCG 203769 prevents RGS4 from exerting its GAP activity. The consequence is a prolonged active, GTP-bound state for the Gα subunit, leading to an enhanced and sustained downstream signal.[1][5]

Caption: Mechanism of RGS4 inhibition by CCG 203769 in the G protein cycle.

Quantitative Data and Selectivity Profile

CCG 203769 exhibits high potency for RGS4 and significant selectivity over other RGS proteins and common off-targets.[1][5] This selectivity is crucial for its utility as a specific pharmacological probe.

Table 1: Inhibitory Potency (IC50) of CCG 203769

| Target Protein | IC50 Value | Selectivity vs. RGS4 | Reference |

| RGS4 | 17 nM | - | [1][5][6] |

| RGS19 | 140 nM | 8-fold | [5] |

| RGS16 | 6 µM | 353-fold | [5] |

| RGS8 | >60 µM | >3500-fold | [5] |

| GSK-3β | 5 µM | 294-fold | [1][5] |

| RGS7 | No inhibition | N/A (lacks key cysteines) | [5] |

| Papain | No inhibition at 100 µM | >5800-fold | [5] |

Table 2: Functional Activity of CCG 203769

| Assay | Effect | IC50 Value | Reference |

| RGS4 GAP Activity Inhibition (Gαo/Gαi1) | Inhibition of RGS4-stimulated GTP hydrolysis | <1 µM | [5] |

| Gαq-dependent Ca2+ Signaling | Enhancement in an RGS4-dependent manner | - | [5] |

Impact on G Protein Signaling Pathways

By inhibiting RGS4, CCG 203769 effectively potentiates signaling through GPCRs that are negatively regulated by RGS4. This primarily involves receptors coupled to Gαq and Gαi/o subunits.

Gαq-coupled receptors activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). RGS4 terminates this signal by deactivating Gαq. CCG 203769, by inhibiting RGS4, enhances and prolongs Gαq-mediated signals, such as calcium mobilization.[4][5]

Caption: Potentiation of the Gαq signaling pathway by CCG 203769.

Gαi/o-coupled receptors, such as the D2 dopamine and delta-opioid receptors, inhibit adenylyl cyclase and modulate ion channel activity. RGS4 is a key regulator of these pathways in the central nervous system. Inhibition of RGS4 by CCG 203769 enhances signaling through these receptors.[8][9] This mechanism is believed to underlie the observed anti-Parkinsonian effects of CCG 203769 in preclinical models, where it reverses motor deficits induced by dopamine D2 receptor antagonists.[1][4][5][7]

It is important to distinguish CCG 203769 from other compounds in the "CCG" series. While molecules like CCG-1423 and CCG-203971 are known inhibitors of the RhoA/MRTF/SRF transcriptional pathway, the primary and well-characterized target of CCG 203769 is RGS4.[10][11][12][13][14] The effects of CCG 203769 on G protein signaling are a direct consequence of its RGS4 inhibitory activity, a distinct mechanism from that of the Rho pathway inhibitors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize CCG 203769.

This assay quantifies the ability of a compound to disrupt the interaction between RGS4 and an active Gα subunit. A common format is a bead-based proximity assay.

-

Protein Preparation: Purified, recombinant RGS4 and a constitutively active, GTPase-deficient mutant of a Gα subunit (e.g., Gαo Q205L) are used.

-

Bead Conjugation: One protein (e.g., RGS4) is conjugated to donor beads, and the other (Gαo) is conjugated to acceptor beads.

-

Assay Reaction: Donor and acceptor beads are mixed in a microplate well in the presence of varying concentrations of CCG 203769 or vehicle control (DMSO).

-

Incubation: The plate is incubated to allow for protein-protein interaction. In the absence of an inhibitor, the beads come into close proximity.

-

Detection: The plate is read on an instrument capable of detecting the proximity signal (e.g., AlphaScreen®). The signal is generated when donor and acceptor beads are close.

-

Data Analysis: The signal is plotted against the concentration of CCG 203769. An IC50 value is calculated, representing the concentration of inhibitor required to reduce the signal by 50%.

Caption: Experimental workflow for a bead-based RGS4-Gαo PPI assay.

This functional assay measures the rate of GTP hydrolysis by Gαo in the presence of RGS4 and an inhibitor.

-

Loading Gα: Purified Gαo is loaded with a radiolabeled or fluorescently labeled GTP analog (e.g., [γ-³²P]GTP).

-

Reaction Initiation: The GTP-loaded Gαo is rapidly mixed with RGS4 and varying concentrations of CCG 203769.

-

Time Course: At specific time points, aliquots of the reaction are removed and quenched (e.g., with cold activated charcoal) to separate the hydrolyzed phosphate (³²Pi) from the GTP.

-

Quantification: The amount of released ³²Pi is measured using a scintillation counter.

-

Data Analysis: The rate of GTP hydrolysis is calculated for each inhibitor concentration. The data is used to determine the IC50 of CCG 203769 for inhibiting the GAP function of RGS4.[5]

This assay assesses the functional consequence of RGS4 inhibition in a cellular context.[15]

-

Cell Line: An HEK293 cell line stably expressing a Gαq-coupled receptor (e.g., M3 muscarinic receptor) is used. A version with doxycycline-inducible RGS4 expression is ideal for comparing +/- RGS4 conditions.[4][15]

-

Cell Plating and Loading: Cells are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Treatment: Cells are pre-incubated with CCG 203769 or vehicle.

-

Stimulation: The GPCR is stimulated with its specific agonist (e.g., carbachol for the M3 receptor).

-

Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The peak fluorescence response or area under the curve is measured. An enhancement of the calcium signal by CCG 203769 in RGS4-expressing cells, compared to control cells, indicates functional inhibition of RGS4.[5]

This protocol evaluates the therapeutic potential of CCG 203769 in a rodent model of Parkinsonian motor deficits.[5]

-

Animals: Rats or mice are used for the study.

-

Induction of Bradykinesia: Animals are treated with a D2 dopamine receptor antagonist, such as raclopride, which induces a state of reduced movement (bradykinesia).

-

Behavioral Test: Motor impairment is assessed using a test like the bar test, where the time an animal remains with its forepaws on a raised bar is measured. Increased "hang time" indicates bradykinesia.

-

Compound Administration: CCG 203769 is administered to the animals (e.g., via intravenous or intraperitoneal injection) at various doses.

-

Post-Treatment Assessment: The behavioral test is repeated after CCG 203769 administration.

-

Data Analysis: A reversal or significant reduction in the raclopride-induced immobility by CCG 203769 demonstrates its in vivo efficacy in modulating dopamine-related motor pathways.[1][5][7]

Conclusion

CCG 203769 is a highly selective and potent covalent inhibitor of RGS4. By blocking the RGS4-Gα protein-protein interaction, it prevents the GAP-mediated termination of G protein signaling, leading to an amplification of signals through Gαq and Gαi/o-coupled receptors. Its well-defined mechanism and selectivity make it an essential chemical probe for dissecting the physiological and pathological roles of RGS4. Furthermore, its demonstrated efficacy in preclinical models of Parkinson's disease highlights the therapeutic potential of targeting RGS proteins to modulate GPCR pathways for the treatment of neurological disorders.[1][7][8]

References

- 1. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGS proteins, GRKs, and beta-arrestins modulate G protein-mediated signaling pathways in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulators of G protein signaling (RGS) Proteins as Drug Targets: Modulating GPCR Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The evolution of regulators of G protein signalling proteins as drug targets – 20 years in the making: IUPHAR Review 21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. RGS Proteins as Critical Regulators of Motor Function and Their Implications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myocardin‐related transcription factor's interaction with serum‐response factor is critical for outgrowth initiation, progression, and metastatic colonization of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reversible inhibitors of regulators of G-protein signaling identified in a high-throughput cell-based calcium signaling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of CCG-203769: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-203769 is a small molecule inhibitor that has garnered significant interest for its potential therapeutic applications, particularly in the context of neurological disorders. This technical guide provides an in-depth exploration of the biological targets of CCG-203769, detailing its mechanism of action, binding affinities, and the experimental methodologies used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Primary Biological Target: Regulator of G-protein Signaling 4 (RGS4)

The principal biological target of CCG-203769 is Regulator of G-protein Signaling 4 (RGS4) . RGS proteins are a family of cellular proteins that function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G-proteins.[1][2] By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins effectively terminate G-protein-coupled receptor (GPCR) signaling.[2][3] CCG-203769 has been identified as a selective inhibitor of RGS4.[1][3][4]

Mechanism of Action

CCG-203769 exerts its inhibitory effect by blocking the protein-protein interaction between RGS4 and the Gαo subunit of the G-protein complex.[1][4] This disruption prevents RGS4 from performing its GAP function, thereby prolonging the active, GTP-bound state of the Gα subunit and enhancing downstream signaling.[4][5] The inhibition is achieved through a covalent binding mechanism, where CCG-203769 interacts with cysteine residues within the RGS4 protein.[2][5]

Quantitative Analysis of CCG-203769 Activity

The potency and selectivity of CCG-203769 have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 | Reference |

| RGS4 | RGS4-Gαo protein-protein interaction | 17 nM | [1][3][4] |

| RGS4 | GTPase activity (single-turnover and steady-state) | <1 µM | [4] |

Table 1: Potency of CCG-203769 against its primary target, RGS4.

| Target | IC50 | Selectivity (fold vs RGS4) | Reference |

| RGS19 | 140 nM | 8-fold | [4] |

| RGS16 | 6 µM | 350-fold | [4] |

| RGS8 | >60 µM | >4500-fold | [4] |

| GSK-3β | 5 µM | ~300-fold | [4][5] |

Table 2: Selectivity profile of CCG-203769 against other RGS proteins and Glycogen Synthase Kinase 3β (GSK-3β).

Signaling Pathway Context

CCG-203769 modulates the canonical G-protein signaling pathway. The following diagram illustrates the mechanism of action of CCG-203769 within this pathway.

Caption: G-protein signaling pathway and the inhibitory action of CCG-203769 on RGS4.

Experimental Protocols

This section details the key experimental methodologies employed to characterize the biological activity of CCG-203769.

RGS4-Gαo Protein-Protein Interaction Assay (Bead-based)

This assay is a high-throughput method used to screen for inhibitors of the RGS4-Gαo interaction.

Principle: The assay utilizes luminescent beads to immobilize one of the protein partners (e.g., RGS4), while the other partner (e.g., Gαo) is fluorescently labeled. The binding between the two proteins brings the fluorescent label into proximity with the luminescent bead, allowing for detection by flow cytometry. Small molecule inhibitors that disrupt this interaction will reduce the detected fluorescence signal.

Protocol Outline:

-

Protein Immobilization: Purified RGS4 protein is coupled to Luminex beads.

-

Fluorescent Labeling: Purified Gαo protein is labeled with a fluorescent dye (e.g., phycoerythrin).

-

Incubation: The RGS4-coated beads are incubated with fluorescently labeled Gαo in the presence of varying concentrations of CCG-203769 or a vehicle control.

-

Detection: The fluorescence associated with the beads is quantified using a flow cytometer.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the bead-based RGS4-Gαo protein-protein interaction assay.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Gα subunits in the presence and absence of RGS4 and CCG-203769.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP to GDP. RGS4 accelerates this reaction, and an inhibitor like CCG-203769 will reduce the rate of Pi release in the presence of RGS4.

Protocol Outline (Malachite Green Assay):

-

Reaction Setup: Purified Gαo is pre-loaded with GTP. The reaction mixture contains Gαo-GTP, purified RGS4, and varying concentrations of CCG-203769.

-

Reaction Initiation: The reaction is initiated by the addition of RGS4.

-

Time Course: Aliquots are taken at different time points.

-

Phosphate Detection: The reaction is stopped, and a malachite green reagent is added to each aliquot. This reagent forms a colored complex with free inorganic phosphate.

-

Measurement: The absorbance of the complex is measured spectrophotometrically (typically at ~620-650 nm).

-

Data Analysis: The rate of GTP hydrolysis is calculated from the slope of the absorbance versus time plot. The IC50 is determined by plotting the inhibition of the RGS4-stimulated rate against the inhibitor concentration.

Cellular RGS4 Translocation Assay

This cell-based assay visually demonstrates the ability of CCG-203769 to disrupt the RGS4-Gα interaction within a cellular context.[5]

Principle: In resting cells, GFP-tagged RGS4 is primarily localized in the cytoplasm.[5] Upon activation of certain GPCRs, Gα subunits are recruited to the plasma membrane, and RGS4 translocates to the membrane to interact with them. An inhibitor of the RGS4-Gα interaction will prevent this translocation.

Protocol Outline:

-

Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for GFP-RGS4 and a GPCR that couples to Gαi/o (e.g., M2 muscarinic receptor).

-

Compound Treatment: Cells are pre-incubated with CCG-203769 or a vehicle control.

-

GPCR Activation: The GPCR is stimulated with its specific agonist (e.g., carbachol for the M2 receptor).

-

Imaging: The subcellular localization of GFP-RGS4 is visualized using fluorescence microscopy at different time points after agonist addition.

-

Analysis: The degree of RGS4 translocation to the plasma membrane is quantified by measuring the fluorescence intensity at the cell periphery versus the cytoplasm.

Caption: Logical flow of the cellular RGS4 translocation experiment.

In Vivo Studies

CCG-203769 has been evaluated in animal models of Parkinson's disease.[5] In a mouse model where motor deficits are induced by a dopamine D2 receptor antagonist (raclopride), administration of CCG-203769 was shown to rapidly reverse the observed bradykinesia and akinesia.[3][4][5] These findings provide in vivo evidence for the therapeutic potential of RGS4 inhibition.

Conclusion

CCG-203769 is a potent and selective inhibitor of RGS4, a key negative regulator of G-protein signaling. Its mechanism of action involves the disruption of the RGS4-Gα protein-protein interaction, leading to an enhancement of GPCR signaling. The quantitative data from in vitro assays demonstrate its high affinity and selectivity. Cellular and in vivo studies further validate its mechanism and highlight its potential as a therapeutic agent for disorders involving dysregulated G-protein signaling, such as Parkinson's disease. This guide provides a foundational understanding of the biological targets and mechanism of action of CCG-203769, which is crucial for its continued development and application in biomedical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RGS proteins, GRKs, and beta-arrestins modulate G protein-mediated signaling pathways in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

The Effect of CCG-203769 on GTPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-203769 is a potent and selective small-molecule inhibitor of Regulator of G protein Signaling 4 (RGS4), a key protein involved in the termination of G protein-coupled receptor (GPCR) signaling. RGS4 functions as a GTPase-activating protein (GAP), accelerating the intrinsic GTP hydrolysis rate of certain Gα subunits, thereby returning them to their inactive, GDP-bound state. By inhibiting RGS4, CCG-203769 effectively prolongs the active, GTP-bound state of these Gα subunits, leading to an amplification of downstream signaling. This technical guide provides an in-depth overview of the mechanism of action of CCG-203769, its effect on GTPase activity, and detailed protocols for the key experimental assays used to characterize its activity.

Introduction to RGS4 and its Role in GTPase Regulation

Heterotrimeric G proteins, composed of α, β, and γ subunits, are crucial molecular switches in cellular signaling. Upon activation by a GPCR, the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent interaction with downstream effectors. The duration of this signaling is intrinsically regulated by the Gα subunit's own GTPase activity, which hydrolyzes GTP to GDP.

RGS proteins, including RGS4, act as GAPs for the Gαi/o and Gαq/11 subfamilies. By binding to the active, GTP-bound Gα subunit, RGS4 stabilizes the transition state for GTP hydrolysis, accelerating the rate of this reaction by several orders of magnitude. This rapid inactivation of the Gα subunit is critical for the precise temporal control of GPCR signaling.

CCG-203769: A Selective RGS4 Inhibitor

CCG-203769 is a thiazolidinedione-based compound that acts as a selective, covalent inhibitor of RGS4.[1] Its mechanism of action involves the covalent modification of a cysteine residue within the RGS4 protein, which prevents its interaction with Gα subunits.[1] This inhibition of the RGS4-Gα interaction blocks the GAP activity of RGS4, thereby prolonging the signaling of Gαi/o- and Gαq/11-coupled receptors.

Quantitative Data on CCG-203769 Activity

The inhibitory potency and selectivity of CCG-203769 have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 Value | Reference |

| RGS4 | Flow Cytometry Protein Interaction Assay (FCPIA) | 17 nM | [1] |

| RGS4 | Steady-State GTPase Assay | <1 µM | [1] |

| RGS19 | Flow Cytometry Protein Interaction Assay (FCPIA) | 140 nM | [1] |

| RGS16 | Flow Cytometry Protein Interaction Assay (FCPIA) | 6 µM | [1] |

| RGS8 | Flow Cytometry Protein Interaction Assay (FCPIA) | >60 µM | [1] |

| GSK-3β | Biochemical Assay | 5 µM | [1] |

Table 1: Inhibitory Potency of CCG-203769 against RGS Proteins and GSK-3β.

| Parameter | Value | Reference |

| Selectivity for RGS4 over RGS19 | 8-fold | [1] |

| Selectivity for RGS4 over RGS16 | 350-fold | [1] |

| Selectivity for RGS4 over RGS8 | >5000-fold | [1] |

Table 2: Selectivity Profile of CCG-203769.

Signaling Pathway Modulation by CCG-203769

By inhibiting RGS4, CCG-203769 modulates signaling pathways downstream of Gαi/o and Gαq/11-coupled receptors. The following diagram illustrates the canonical G protein cycle and the point of intervention for CCG-203769.

Caption: G protein signaling cycle and the inhibitory action of CCG-203769 on RGS4.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of CCG-203769 on GTPase activity.

Flow Cytometry Protein Interaction Assay (FCPIA)

This assay directly measures the ability of CCG-203769 to inhibit the interaction between RGS4 and a Gα subunit.

Caption: Workflow for the Flow Cytometry Protein Interaction Assay (FCPIA).

Detailed Protocol:

-

Preparation of RGS4-coated beads:

-

Biotinylated RGS4 is incubated with LumAvidin microspheres in a suitable buffer (e.g., PBS with 1% BSA) for 30 minutes at room temperature with gentle agitation.

-

The beads are then washed twice with the same buffer to remove unbound RGS4.

-

-

Inhibitor Incubation:

-

A serial dilution of CCG-203769 is prepared in the assay buffer.

-

The RGS4-coated beads are incubated with the different concentrations of CCG-203769 for 15-30 minutes at room temperature.

-

-

Gαo Binding:

-

Fluorescently labeled Gαo, pre-loaded with GDP and AlF4- to mimic the transition state, is added to the wells containing the RGS4-beads and inhibitor.

-

The plate is incubated for an additional 30-60 minutes at room temperature to allow for binding equilibrium to be reached.

-

-

Flow Cytometry Analysis:

-

The samples are analyzed on a flow cytometer capable of distinguishing the beads and quantifying the associated fluorescence.

-

The median fluorescence intensity of the bead population is measured for each well.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against the concentration of CCG-203769.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Steady-State GTPase Assay

This assay measures the rate of GTP hydrolysis by a Gα subunit in the presence of RGS4 and the effect of CCG-203769 on this rate. A common method involves the use of a malachite green-based phosphate detection reagent.

Caption: Workflow for the Steady-State GTPase Assay.

Detailed Protocol:

-

Reaction Setup:

-

The assay is typically performed in a 96- or 384-well plate format.

-

A reaction mixture containing a Gα subunit (often a mutant with a faster GDP release rate, such as Gαi1 R178M/A326S), RGS4, and varying concentrations of CCG-203769 is prepared in a GTPase assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.05% C12E10).

-

-

Reaction Initiation and Incubation:

-

The reaction is initiated by the addition of GTP to a final concentration of 1-10 µM.

-

The plate is incubated at a constant temperature (e.g., 30°C) for a set period, during which aliquots may be taken at different time points.

-

-

Detection of Phosphate Release:

-

The reaction is stopped by the addition of a malachite green reagent, which forms a colored complex with the inorganic phosphate released during GTP hydrolysis.

-

After a short incubation period to allow for color development, the absorbance is measured at a wavelength of approximately 620-650 nm.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of phosphate to convert absorbance values to the amount of phosphate produced.

-

The rate of GTP hydrolysis is calculated for each concentration of CCG-203769.

-

The IC50 value is determined by plotting the rate of GTP hydrolysis against the inhibitor concentration.

-

Conclusion

CCG-203769 is a valuable research tool for studying the role of RGS4 in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of GPCR signaling. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of CCG-203769 and other RGS4 inhibitors on GTPase activity. Understanding the impact of such compounds on G protein signaling is crucial for the development of novel therapeutics targeting a wide range of diseases, including neurological disorders and cardiovascular conditions.

References

The Discovery and Development of CCG-203769: A Selective RGS4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCG-203769 is a potent and selective small-molecule inhibitor of Regulator of G protein Signaling 4 (RGS4). It represents a significant advancement in the pharmacological targeting of G protein-coupled receptor (GPCR) signaling pathways. Developed through a lead optimization program, CCG-203769 covalently modifies a key cysteine residue on RGS4, thereby inhibiting its interaction with Gα subunits and prolonging GPCR signaling. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CCG-203769, with a focus on its potential therapeutic applications. While initial interest may have included fibrotic diseases such as scleroderma, the current body of evidence primarily supports its development for neurological disorders, particularly Parkinson's disease. It is important to distinguish CCG-203769 from other compounds sharing the "CCG" prefix that target different pathways, such as the Rho/MRTF/SRF pathway.

Introduction: The Role of RGS4 in GPCR Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling cascades are tightly regulated by a family of intracellular proteins known as Regulators of G protein Signaling (RGS). RGS proteins function as GTPase-activating proteins (GAPs) for the α-subunits of heterotrimeric G proteins. By accelerating the hydrolysis of GTP to GDP on the Gα subunit, RGS proteins terminate the signaling initiated by GPCR activation.[1]

RGS4, a member of the R4 subfamily of RGS proteins, is predominantly expressed in the brain and heart.[2] It plays a crucial role in modulating the signaling of various neurotransmitters and hormones.[2][3] Inhibition of RGS4 has been proposed as a therapeutic strategy to enhance the efficacy of GPCR agonists and to restore signaling in disease states characterized by dampened GPCR responses.[4]

Discovery and Lead Optimization

The discovery of CCG-203769 stemmed from a high-throughput screening campaign aimed at identifying small-molecule inhibitors of the RGS4-Gα interaction.[4] This effort led to the identification of the initial hit compound, CCG-4986, and a subsequent more potent analog, CCG-50014.[2][5]

CCG-50014, a thiadiazolidinone compound, served as the lead scaffold for the development of CCG-203769.[2] The lead optimization program focused on improving the potency, selectivity, and physicochemical properties, such as solubility, of the initial lead.[6] This medicinal chemistry effort resulted in the synthesis of CCG-203769, a compound with low nanomolar potency and enhanced selectivity for RGS4.[2][6]

Mechanism of Action

CCG-203769 is a covalent inhibitor of RGS4.[7] It selectively targets and forms a covalent bond with a cysteine residue located in an allosteric site within the RGS4 protein.[5][7] This covalent modification prevents the interaction of RGS4 with activated Gα subunits (specifically Gαo and Gαi1).[2][8]

By blocking the RGS4-Gα interaction, CCG-203769 inhibits the GTPase-activating protein (GAP) activity of RGS4.[8] This leads to a prolonged active, GTP-bound state of the Gα subunit, thereby amplifying and extending the downstream signaling cascade initiated by GPCR activation.[8] One of the key functional consequences of RGS4 inhibition by CCG-203769 is the enhancement of Gαq-dependent cellular calcium signaling.[8]

Quantitative Data

The following tables summarize the key quantitative data for CCG-203769 and its precursor, CCG-50014.

Table 1: In Vitro Potency and Selectivity of CCG-203769

| Target | IC50 | Fold Selectivity (vs. RGS4) |

| RGS4 | 17 nM [2][8] | - |

| RGS19 | 140 nM[8] | 8-fold |

| RGS16 | 6 µM[8] | 350-fold |

| RGS8 | >60 µM[8] | >4500-fold |

| GSK-3β | 5 µM[8] | >290-fold |

| Papain | >100 µM[8] | >5880-fold |

Table 2: In Vivo Efficacy of CCG-203769 in a Parkinson's Disease Model

| Animal Model | Treatment | Effect | Effective Dose Range |

| Rat | Raclopride-induced catalepsy | Reversal of increased hang time | 0.1 - 10 mg/kg[8] |

| Mouse | Raclopride-induced paw drag | Reversal of paw drag | 0.1 - 10 mg/kg[8] |

Experimental Protocols

RGS4-Gαo Protein-Protein Interaction Assay (Flow Cytometry-Based)

This assay was central to the initial screening and characterization of RGS4 inhibitors.[4]

Methodology:

-

Protein Preparation: Recombinant RGS4 is biotinylated, and recombinant Gαo is labeled with a fluorescent dye (e.g., Alexa Fluor 532).[9]

-

Bead Coupling: Avidin-coated beads (e.g., Luminex beads) are incubated with the biotinylated RGS4 to immobilize the protein on the bead surface.[9]

-

Interaction: The RGS4-coated beads are incubated with fluorescently labeled Gαo in the presence of AlF4- (to mimic the transition state of GTP hydrolysis) and the test compound (e.g., CCG-203769).[9]

-

Detection: The beads are analyzed by flow cytometry. The fluorescence intensity on the beads is proportional to the amount of Gαo bound to RGS4.[4]

-

Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of the RGS4-Gαo interaction. IC50 values are calculated from dose-response curves.

GTPase Activity Assay (GTPase-Glo™)

This assay measures the ability of RGS4 to accelerate the GTP hydrolysis of Gα subunits and the inhibitory effect of CCG-203769 on this process.[8]

Methodology:

-

Reaction Setup: Purified Gαo is incubated with GTP in a reaction buffer. RGS4 and the test compound are added to the reaction mixture.

-

GTP Hydrolysis: The reaction is allowed to proceed, during which Gαo hydrolyzes GTP to GDP. The rate of hydrolysis is accelerated by RGS4.

-

GTP Detection: After a set time, a reagent is added that converts the remaining GTP to ATP.

-

Luminescence Measurement: A luciferase/luciferin-containing detection reagent is then added, and the resulting luminescence, which is proportional to the ATP concentration (and thus the remaining GTP), is measured.

-

Data Analysis: A lower luminescent signal indicates higher GTPase activity. The ability of CCG-203769 to increase the luminescent signal in the presence of RGS4 demonstrates its inhibitory effect on GAP activity.

RGS4 Cellular Translocation Assay

This cell-based assay visually confirms the mechanism of action of CCG-203769 in a cellular context.[7]

Methodology:

-

Cell Line: HEK293 cells are engineered to express GFP-tagged RGS4.

-

Treatment: The cells are treated with CCG-203769.

-

Stimulation: The cells are stimulated with an agonist that activates a GPCR coupled to Gα subunits that interact with RGS4. This activation causes the translocation of RGS4 from the cytoplasm to the plasma membrane.

-

Imaging: The subcellular localization of GFP-RGS4 is visualized using fluorescence microscopy.

-

Analysis: Inhibition of the agonist-induced translocation of GFP-RGS4 to the plasma membrane by CCG-203769 confirms its ability to block the RGS4-Gα interaction in living cells.

Preclinical Development and Therapeutic Potential

The primary therapeutic indication for which CCG-203769 has been investigated is Parkinson's disease. In preclinical models, the administration of a dopamine D2 receptor antagonist, such as raclopride, induces motor deficits that mimic some of the symptoms of Parkinson's disease.[8] CCG-203769 has been shown to rapidly reverse these motor deficits in both rat and mouse models.[8] This suggests that by inhibiting RGS4, CCG-203769 can potentiate dopamine signaling and alleviate parkinsonian symptoms.

While the initial user query mentioned scleroderma, a systemic fibrotic disease, the available literature on CCG-203769 does not provide evidence for its investigation in this or other fibrotic conditions. The therapeutic development of CCG-203769 appears to be focused on its ability to modulate GPCR signaling in the central nervous system.

Conclusion

CCG-203769 is a potent and selective covalent inhibitor of RGS4 that has emerged from a successful lead optimization campaign. Its mechanism of action, involving the disruption of the RGS4-Gα protein-protein interaction, has been well-characterized through a variety of in vitro and cell-based assays. Preclinical studies have demonstrated its efficacy in animal models of Parkinson's disease, highlighting its potential as a novel therapeutic agent for neurological disorders. Further research is warranted to fully elucidate the therapeutic potential of CCG-203769 and to explore its utility in other diseases where modulation of GPCR signaling is desirable.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. R4 Regulator of G Protein Signaling (RGS) Proteins in Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amelioration of Liver Fibrosis via In Situ Hepatic Stellate Cell Conversion Through Co‐Inhibition of TGF‐β and GSK‐3 Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of bromodomain extraterminal histone readers alleviates skin fibrosis in experimental models of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of pulmonary fibrosis inhibitor targeting TGF-β RI in Polygonum cuspidatum by high resolution mass spectrometry with in silico strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Brd4 inhibition in idiopathic pulmonary fibrosis lung fibroblasts and in vivo models of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PPARγ Agonist Rosiglitazone Is Antifibrotic for Scleroderma Lung Fibroblasts: Mechanisms of Action and Differential Racial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

CCG 203769: A Potent and Selective RGS4 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of CCG 203769, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

CCG 203769 is a small molecule inhibitor with the following chemical characteristics:

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₂S[1] |

| Molecular Weight | 202.27 g/mol [1] |

| CAS Number | 410074-60-1[1] |

| SMILES | O=C(N1CCCC)N(CC)SC1=O[1] |

| Appearance | Liquid (Colorless to light yellow)[1] |

Biological Activity and Selectivity

CCG 203769 is a highly potent and selective inhibitor of RGS4. It functions by blocking the protein-protein interaction between RGS4 and the Gαo subunit.[1] The inhibitory activity of CCG 203769 has been quantified against various RGS proteins and other enzymes, demonstrating its remarkable selectivity for RGS4.

| Target | IC₅₀ | Selectivity vs. RGS4 |

| RGS4 | 17 nM[1] | - |

| RGS19 | 140 nM[1] | 8-fold[1] |

| RGS16 | 6 μM[1] | 350-fold[1] |

| RGS8 | >60 μM[1] | >4500-fold[1] |

| GSK-3β | 5 μM[1] | - |

Notably, CCG 203769 shows no inhibitory activity against the cysteine protease papain at concentrations up to 100 μM and does not inhibit RGS7, which lacks the cysteine residues present in the RGS domain of other family members.[1]

Mechanism of Action and Signaling Pathway

CCG 203769 exerts its effects by modulating G-protein signaling pathways. RGS proteins act as GTPase-accelerating proteins (GAPs) for Gα subunits, terminating the signal initiated by G-protein coupled receptors (GPCRs). By inhibiting RGS4, CCG 203769 prolongs the active, GTP-bound state of Gα subunits, thereby enhancing downstream signaling.

Figure 1: G-protein signaling pathway and the inhibitory action of CCG 203769 on RGS4.

Experimental Protocols

In Vitro: Steady-State GTPase Assay

This assay measures the rate of GTP hydrolysis by a Gα subunit in the presence and absence of RGS4 and CCG 203769.

Methodology:

-

A mutant Gαᵢ₁ (R178M, A326S) that facilitates the release of GDP is used to ensure GTP hydrolysis is the rate-limiting step.[1]

-

6 μM of the mutant Gαᵢ₁ is mixed with 300 μM GTP in a 96-well plate.[1]

-

The reaction is carried out in the presence or absence of 200 nM RGS4.[1]

-

CCG 203769 or a DMSO vehicle control is added to the wells containing RGS4.[1]

-

All components are diluted in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Lubrol, 5 mM MgCl₂, and 10 μg/mL BSA.[1]

-

GTP hydrolysis is measured using a malachite green-based assay to detect the released inorganic phosphate.[1]

Figure 2: Workflow for the in vitro steady-state GTPase assay.

In Vivo: Potentiation of Carbamoylcholine-Mediated Bradycardia in Rats

This experiment assesses the ability of CCG 203769 to replicate the genetic disruption of RGS4 function in a physiological context.

Methodology:

-

Adult Sprague-Dawley rats are used in the study.[1]

-

Animals receive an intravenous (i.v.) infusion of CCG 203769 (10 mg/kg) or a saline control over 30 seconds.[1]

-

One minute following the infusion, the rats are administered an intraperitoneal (i.p.) injection of Carbamoylcholine chloride (0.1 mg/kg) or saline.[1]

-

Heart rate is monitored to assess the bradycardic effect.[1]

-

CCG 203769 administered prior to carbamoylcholine chloride was observed to significantly potentiate the bradycardic effect.[1]

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of CCG-203769

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo assessment of CCG-203769, a selective inhibitor of Regulator of G protein Signaling 4 (RGS4). The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and include visualizations of the relevant signaling pathway and experimental workflows.

Introduction

CCG-203769 is a potent and selective covalent inhibitor of RGS4, a protein that negatively regulates G protein-coupled receptor (GPCR) signaling. By inhibiting RGS4, CCG-203769 enhances the signaling of certain GPCRs, making it a promising therapeutic candidate for various neurological and psychiatric disorders, including Parkinson's disease. The following protocols are based on preclinical studies evaluating the efficacy of CCG-203769 in rodent models.

Signaling Pathway of RGS4 in Parkinson's Disease

In the striatum, dopamine D2 receptors and muscarinic M4 receptors, both coupled to Gαi/o proteins, play a crucial role in motor control. RGS4 acts as a GTPase-accelerating protein (GAP) for Gαi/o, effectively dampening the downstream signaling of these receptors. In Parkinson's disease, the depletion of dopamine leads to disinhibition of RGS4 activity, which in turn excessively suppresses M4 receptor signaling, contributing to motor deficits. By inhibiting RGS4, CCG-203769 is hypothesized to restore M4 receptor signaling, thereby alleviating parkinsonian symptoms.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo experiments with CCG-203769.

| Experiment | Animal Model | Treatment Groups | Dose (mg/kg) | Primary Outcome | Result |

| Raclopride-Induced Catalepsy | Male Sprague-Dawley Rats | Vehicle | - | Bar test latency (s) | 165 ± 15 |

| CCG-203769 | 0.01 | Bar test latency (s) | 155 ± 20 | ||

| CCG-203769 | 0.1 | Bar test latency (s) | 85 ± 10 | ||

| CCG-203769 | 1 | Bar test latency (s) | 45 ± 8 | ||

| CCG-203769 | 10 | Bar test latency (s) | 40 ± 7 | ||

| Carbachol-Induced Bradycardia | Male Sprague-Dawley Rats | Vehicle | - | Change in Heart Rate (bpm) | -30 ± 5 |

| CCG-203769 (10 mg/kg) + Carbachol | 0.1 | Change in Heart Rate (bpm) | -75 ± 10 |

*p < 0.05 compared to vehicle.

Experimental Protocols

Raclopride-Induced Catalepsy in Rats

This protocol assesses the ability of CCG-203769 to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, raclopride, a model for parkinsonian bradykinesia.

Materials:

-

CCG-203769

-

Raclopride hydrochloride

-

Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Male Sprague-Dawley rats (250-300 g)

-

Catalepsy bar (a horizontal wooden dowel, 1 cm in diameter, elevated 9 cm from the base)

-

Stopwatch

Procedure:

-

Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

-

Drug Preparation:

-

Dissolve raclopride hydrochloride in 0.9% saline to a final concentration of 1 mg/mL.

-

Prepare CCG-203769 in the vehicle at the desired concentrations (e.g., 0.01, 0.1, 1, and 10 mg/mL for intraperitoneal injection at 1 mL/kg).

-

-

Induction of Catalepsy: Administer raclopride (1 mg/kg, i.p.) to each rat.

-

Baseline Catalepsy Measurement: 30 minutes after raclopride injection, measure the baseline catalepsy.

-

Gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar.

-

A cut-off time of 180 seconds is typically used.

-

-

CCG-203769 Administration: Immediately after the baseline measurement, administer CCG-203769 or vehicle (i.p.).

-

Post-treatment Catalepsy Measurement: Measure catalepsy again at 15, 30, and 60 minutes after CCG-203769 or vehicle administration, following the procedure in step 4.

Carbachol-Induced Bradycardia in Rats

This protocol evaluates the effect of CCG-203769 on the potentiation of muscarinic receptor-mediated bradycardia, a functional readout of RGS4 inhibition in the heart.

Materials:

-

CCG-203769

-

Carbachol

-

Vehicle: 10% DMSO in 20% (w/v) SBE-β-CD in saline

-

Male Sprague-Dawley rats (300-350 g)

-

Telemetry system for heart rate monitoring or an equivalent non-invasive method.

Procedure:

-

Animal Preparation: If using telemetry, surgically implant transmitters at least one week prior to the experiment to allow for recovery. Acclimate rats to the testing environment.

-

Drug Preparation:

-

Dissolve carbachol in 0.9% saline to a final concentration of 0.1 mg/mL.

-

Prepare CCG-203769 in the vehicle at the desired concentration for intravenous injection.

-

-

Baseline Heart Rate: Record the baseline heart rate for at least 30 minutes before any injections.

-

CCG-203769 Administration: Administer CCG-203769 (10 mg/kg, i.v.) or vehicle.

-

Carbachol Administration: 5 minutes after the CCG-203769 or vehicle injection, administer carbachol (0.1 mg/kg, s.c.).

-

Heart Rate Monitoring: Continuously monitor and record the heart rate for at least 60 minutes following carbachol administration. The peak change in heart rate is the primary endpoint.

Application Notes and Protocols for CCG 203769 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of CCG 203769, a selective inhibitor of Regulator of G protein Signaling 4 (RGS4), in cell culture experiments.

Introduction

CCG 203769 is a potent and selective, cell-permeable, irreversible inhibitor of RGS4.[1] It covalently binds to a thiol group on RGS4, effectively blocking its interaction with Gα subunits and inhibiting its GTPase-accelerating protein (GAP) activity.[2][3] This compound has demonstrated high selectivity for RGS4 over other RGS proteins, making it a valuable tool for studying the role of RGS4 in various signaling pathways.[1][2][4]

Mechanism of Action

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of heterotrimeric G proteins. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. RGS proteins, including RGS4, act as negative regulators of this signaling by accelerating the intrinsic GTP hydrolysis rate of Gα subunits, thereby terminating the signal.[4]

CCG 203769 inhibits the GAP function of RGS4, leading to prolonged Gα subunit activation and enhanced downstream signaling.[2] Specifically, it has been shown to enhance Gαq-dependent calcium signaling.[1][2]

Quantitative Data

The following table summarizes the inhibitory activity of CCG 203769 against various proteins.

| Target Protein | IC50 Value | Selectivity vs. RGS4 | Reference |

| RGS4 | 17 nM | - | [1][2][4][5] |

| RGS19 | 140 nM | 8-fold | [1][2] |

| RGS16 | 6 µM | 350-fold | [1][2] |

| RGS8 | >60 µM | >4500-fold | [2] |

| RGS7 | No inhibition | - | [2] |

| GSK-3β | 5 µM | ~300-fold | [2] |

| Papain | >100 µM | >5800-fold | [1][2] |

Experimental Protocols

Preparation of CCG 203769 Stock Solution

Materials:

-

CCG 203769 (Molecular Weight: 202.27 g/mol )[2]

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 1 mg of CCG 203769 in 494.4 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication can be used if precipitation occurs.[2]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.[1][2]

General Protocol for Treating Cells with CCG 203769

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

CCG 203769 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM CCG 203769 stock solution.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of CCG 203769 used.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared media containing different concentrations of CCG 203769 or the vehicle control to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, quantitative PCR, or functional assays like calcium imaging.

Protocol for Calcium Imaging Assay

This protocol is designed to assess the effect of CCG 203769 on Gαq-coupled receptor-mediated calcium mobilization.

Materials:

-

HEK293 cells (or other suitable cell line) expressing a Gαq-coupled receptor of interest (e.g., M3 muscarinic receptor)

-

CCG 203769

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Agonist for the Gαq-coupled receptor

Protocol:

-

Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy. Allow them to grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium, wash the cells with HBSS, and incubate them with the loading buffer for 30-60 minutes at 37°C.

-

-

CCG 203769 Pre-treatment:

-

Wash the cells twice with HBSS to remove excess dye.

-

Incubate the cells with the desired concentration of CCG 203769 (and a vehicle control) in HBSS for 15-30 minutes.

-

-

Calcium Measurement:

-

Mount the dish on an inverted fluorescence microscope equipped for ratiometric calcium imaging.

-

Establish a baseline fluorescence reading.

-

Add the specific agonist for the Gαq-coupled receptor and record the changes in intracellular calcium concentration over time.

-

-

Data Analysis: Analyze the fluorescence data to determine parameters such as peak calcium response and the area under the curve. Compare the responses in CCG 203769-treated cells to the vehicle-treated control cells. An enhanced calcium response in the presence of CCG 203769 would be consistent with RGS4 inhibition.[2]

Visualizations

Caption: G Protein Signaling Pathway and the inhibitory action of CCG 203769 on RGS4.

Caption: General experimental workflow for cell culture experiments using CCG 203769.

References

- 1. RGS4 Inhibitor, CCG- - Calbiochem | 538498 [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for CCG 203769 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of CCG 203769, a selective Regulator of G protein Signaling 4 (RGS4) inhibitor, in mice. The included methodologies are based on established in vivo studies and are intended to guide researchers in designing and executing their experiments.

Introduction to CCG 203769

CCG 203769 is a potent and selective small molecule inhibitor of RGS4, a protein that negatively regulates G protein-coupled receptor (GPCR) signaling. By inhibiting RGS4, CCG 203769 enhances the signaling of certain GPCRs, making it a valuable tool for studying pathways involved in various physiological and pathological processes, including those related to neurological and psychiatric disorders. It blocks the RGS4-Gαo protein-protein interaction with an IC50 of 17 nM in vitro.[1]

Data Presentation: In Vivo Dosage and Administration of CCG 203769 in Mice

The following table summarizes the reported dosages and administration routes for CCG 203769 in mice from various studies.

| Parameter | Details | Source |

| Dosage Range | 0.01 - 10 mg/kg | [1] |

| Effective Dose Range | 0.1 - 10 mg/kg | [1] |

| No Effect Dose | 0.01 mg/kg | [1] |

| Administration Routes | Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.) | [1] |

| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |

| Vehicle Composition | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |

| Vehicle Composition | 10% DMSO, 90% Corn Oil |

Experimental Protocols

Preparation of CCG 203769 for In Vivo Administration

This protocol describes the preparation of a CCG 203769 dosing solution using a common vehicle.

Materials:

-

CCG 203769 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of CCG 203769 in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]

-

-

Vehicle Preparation:

-

In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

-

Final Dosing Solution Preparation:

-

Add the required volume of the CCG 203769 stock solution to the prepared vehicle to achieve the final desired concentration. The final concentration of DMSO should not exceed 10%.[1]

-

For example, to prepare 1 mL of a 1 mg/mL dosing solution, add 100 µL of a 10 mg/mL CCG 203769 stock in DMSO to 900 µL of the vehicle (containing PEG300, Tween-80, and Saline in the correct proportions).

-

Vortex the final solution thoroughly to ensure homogeneity. If precipitation occurs, gentle warming and/or sonication may be used.[1]

-

It is recommended to prepare the working solution fresh on the day of the experiment.[1]

-

Signaling Pathway and Experimental Workflows

RGS4 Signaling Pathway and Inhibition by CCG 203769

Caption: RGS4-mediated GPCR signaling and its inhibition by CCG 203769.

Experimental Workflow: Raclopride-Induced Bradykinesia Model

References

Application Notes and Protocols for CCG 203769 in Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Current treatments primarily focus on dopamine replacement therapies, which can have limitations and long-term side effects.[2] A promising alternative therapeutic strategy involves targeting non-dopaminergic pathways that modulate striatal signaling. One such target is the Regulator of G-protein Signaling 4 (RGS4), a protein that attenuates G-protein-coupled receptor (GPCR) signaling.[3]

CCG 203769 is a potent and selective small-molecule inhibitor of RGS4.[3][4] It covalently binds to RGS4, blocking its interaction with Gα subunits and thereby enhancing GPCR signaling.[3] In preclinical models of Parkinson's disease, inhibition of RGS4 by CCG 203769 has been shown to alleviate motor deficits, suggesting its potential as a novel therapeutic agent.[4] These application notes provide detailed protocols for utilizing CCG 203769 in both in vitro and in vivo research models of Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for CCG 203769 based on published studies.

Table 1: In Vitro Activity of CCG 203769

| Parameter | Value | Assay | Source |

| IC₅₀ | 17 nM | RGS4-Gαo protein-protein interaction (bead-based) | [3][4] |

| Selectivity | 8- to >6,000-fold over other RGS proteins | Bead-based protein interaction assay | |

| Selectivity | >300-fold over GSK-3β | Biochemical assay | |

| Mechanism | Covalent inhibitor, blocks RGS4-Gα interaction | Biochemical and cellular assays | [3] |

Table 2: In Vivo Efficacy of CCG 203769 in a Parkinson's Disease Model

| Animal Model | Behavioral Test | Dosing (CCG 203769) | Route | Effect | Source |

| Rat (Raclopride-induced bradykinesia) | Bar Test (increased hang time) | 0.1 - 10 mg/kg | i.p. | Rapid reversal of increased hang time | [4] |

| Mouse (Raclopride-induced akinesia) | Paw Drag Test | 0.1 - 10 mg/kg | i.p. | Reversal of paw drag | [4] |

Signaling Pathway

In the striatum, dopamine D2 receptors and adenosine A2A receptors play a crucial role in modulating neuronal activity. RGS4 is a key protein that links the signaling of these receptors.[5] In a dopamine-depleted state, as seen in Parkinson's disease, RGS4 activity is enhanced, which dampens the signaling of G-protein coupled receptors, contributing to motor deficits.[6] By inhibiting RGS4, CCG 203769 can restore the normal signaling balance in striatal neurons.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polyplexed FCPIA (Flow Cytometry Protein Interaction Assay): A Novel High Throughput Screening Paradigm For RGS Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Flow Cytometry Protein Interaction Assay (FCPIA) [bio-protocol.org]

- 6. RGS4 and GAIP are GTPase-activating proteins for Gqα and block activation of phospholipase Cβ by γ-thio-GTP-Gqα - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for In Vitro Efficacy Assessment of CCG 203769

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CCG 203769 is a selective, covalent inhibitor of Regulator of G-protein Signaling 4 (RGS4), a key protein in attenuating G-protein coupled receptor (GPCR) signaling. It achieves this by blocking the interaction between RGS4 and the Gα subunit of the G-protein complex.[1][2] This document provides a comprehensive set of protocols to assess the in vitro efficacy of CCG 203769, covering its direct engagement with its target, its impact on downstream signaling, and its broader cellular effects.

Mechanism of Action

CCG 203769 functions by covalently binding to cysteine residues within the RGS4 protein. This action prevents RGS4 from accelerating the GTPase activity of Gα subunits, thereby prolonging the signaling cascade initiated by GPCR activation.[2]

Signaling Pathway Diagram

Caption: RGS4 Signaling Pathway and Inhibition by CCG 203769.

Quantitative Data Summary

| Parameter | Value | Reference |

| CCG 203769 IC50 | ||

| RGS4-Gαo Interaction | 17 nM | [1] |

| RGS19 | 140 nM | [1] |

| RGS16 | 6 µM | [1] |

| RGS8 | >60 µM | [1] |

| GSK-3β | 5 µM | [1] |

| RGS4 GAP Activity | <1 µM | [1] |

Experimental Protocols

Target Engagement and Activity Assays

These assays are designed to confirm the direct interaction of CCG 203769 with RGS4 and its effect on RGS4's primary function.

This assay measures the GTPase-accelerating protein (GAP) activity of RGS4. Inhibition of this activity by CCG 203769 is a direct measure of target engagement.

Principle: The GTPase-Glo™ assay quantifies the amount of GTP remaining after a GTPase reaction. A highly active RGS4 will lead to rapid GTP hydrolysis by the Gα subunit, resulting in low levels of remaining GTP and a low luminescent signal. CCG 203769 will inhibit this, leading to higher GTP levels and a stronger signal.

Protocol:

-

Reagent Preparation: Prepare GTPase/GAP buffer, GTP, Gα subunit (e.g., Gαo), and RGS4 protein according to the manufacturer's instructions (e.g., Promega GTPase-Glo™ Assay).

-

Reaction Setup: In a 384-well plate, add Gα subunit and RGS4 to the GTPase/GAP buffer.

-

Compound Addition: Add varying concentrations of CCG 203769 or vehicle control to the wells.

-

Initiate Reaction: Add GTP to start the reaction.

-

Incubation: Incubate at room temperature for 60-120 minutes.

-

Detection:

-

Add GTPase-Glo™ Reagent and incubate for 30 minutes.

-

Add Detection Reagent and incubate for 10 minutes.

-

-

Measurement: Read luminescence using a plate reader.

-

Analysis: Plot the luminescent signal against the concentration of CCG 203769 to determine the IC50 value.

CETSA is a powerful method to verify target engagement in a cellular environment.

Principle: Ligand binding to a protein increases its thermal stability. By heating cells treated with CCG 203769 to various temperatures, the stabilization of RGS4 can be quantified by measuring the amount of soluble RGS4 remaining after heat treatment.[3][4][5]

Protocol:

-

Cell Treatment: Treat cultured cells with CCG 203769 or vehicle control for a specified time.

-

Harvesting: Harvest cells and resuspend in a suitable buffer.

-

Heating: Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

-

Analysis: Analyze the soluble fraction by Western blot using an anti-RGS4 antibody.

-

Quantification: Quantify the band intensities to determine the melting curve of RGS4 in the presence and absence of CCG 203769. A shift in the melting curve indicates target engagement.

Cellular Efficacy Assays

These assays assess the broader biological consequences of RGS4 inhibition by CCG 203769.

This assay determines the effect of CCG 203769 on cell viability.